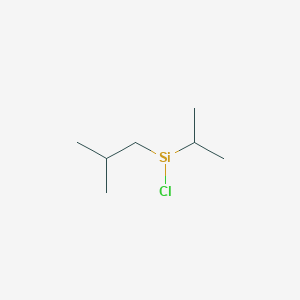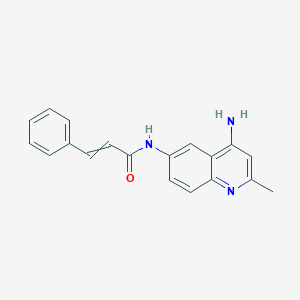
2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate is a chemical compound known for its unique structure and reactivity This compound is part of the diazonium family, which is characterized by the presence of a diazonium group (N₂⁺) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid, and sodium nitrite as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to maintain the required reaction conditions and ensure the safety and efficiency of the production. The use of automated systems and reactors can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (e.g., CuCl) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halides, hydroxides, or amines.
Coupling Reactions: Azo compounds.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and products. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate
Uniqueness
2-Diazonio-1-(2-methoxyethoxy)ethen-1-olate is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as the synthesis of specialized organic compounds and the modification of biomolecules.
Properties
CAS No. |
137008-41-4 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-methoxyethyl 2-diazoacetate |
InChI |
InChI=1S/C5H8N2O3/c1-9-2-3-10-5(8)4-7-6/h4H,2-3H2,1H3 |
InChI Key |
NUPMZZPPCNECQD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
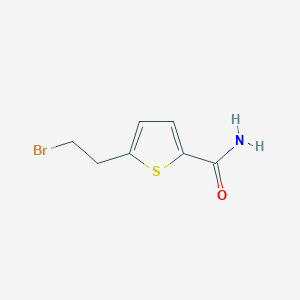
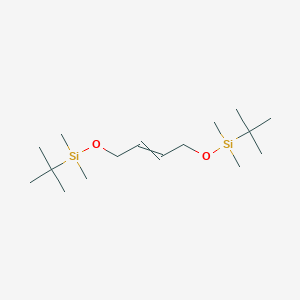
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
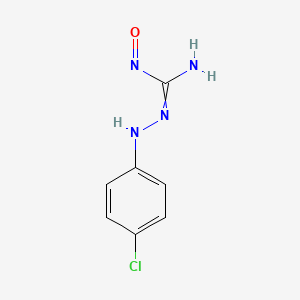
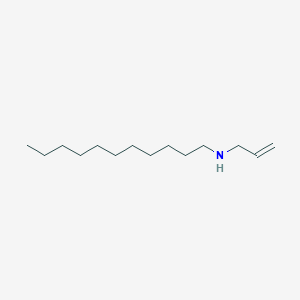
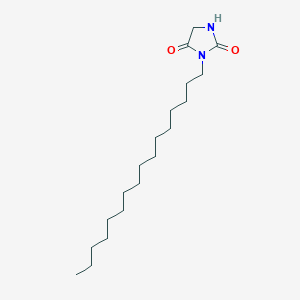
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
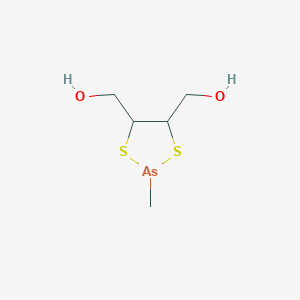

![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
